molecular formula C15H12N2O3 B1440541 6-Benzyloxy-1H-indazole-3-carboxylic acid CAS No. 865887-11-2

6-Benzyloxy-1H-indazole-3-carboxylic acid

Cat. No. B1440541
M. Wt: 268.27 g/mol
InChI Key: JBPCEKWXGCHLSX-UHFFFAOYSA-N
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Description

“6-Benzyloxy-1H-indazole-3-carboxylic acid” is a synthetic organic compound . It has the IUPAC name 6-(benzyloxy)-1H-indazole-3-carboxylic acid . The compound has a molecular weight of 268.27 .


Molecular Structure Analysis

The InChI code for “6-Benzyloxy-1H-indazole-3-carboxylic acid” is 1S/C15H12N2O3/c18-15(19)14-12-7-6-11(8-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“6-Benzyloxy-1H-indazole-3-carboxylic acid” is a solid compound . It should be stored in a dry, cool, and well-ventilated place . The compound has a molecular weight of 268.27 .

Scientific Research Applications

Application

6-Benzyloxy-1H-indazole-3-carboxylic acid is drawing attention in medicinal chemistry as a key intermediate for the synthesis of kinase inhibitors . Kinase inhibitors are significant in the treatment of cancer and inflammatory diseases.

Method of Application

The compound is used as a building block in the synthesis of polyfunctionalized 3-substituted indazoles . The process involves nitrosation of indoles in a slightly acidic environment .

Results

The method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxylic acid derivatives . These derivatives are valuable intermediates for the development of bioactive compounds, particularly for the design of tyrosine kinase and threonine kinase inhibitors .

2. Use in Herbicidal Activity

Application

Compounds containing the 1H-indazolyl fragment, such as 6-Benzyloxy-1H-indazole-3-carboxylic acid, have shown promising results in inhibiting the growth of certain plants .

Method of Application

The compound is used in the synthesis of new herbicidal compounds . The specific methods of synthesis and application in the field are not detailed in the source.

Results

Preliminary biological assays showed that the new compounds containing the 1H-indazolyl fragment had better activity in inhibiting Arabidopsis thaliana root growth compared to those with the 2H-indazolyl fragment .

3. Use in Synthesis of Azabicyclic Aryl Amides

Application

6-Benzyloxy-1H-indazole-3-carboxylic acid is used as a reagent to synthesize azabicyclic aryl amides .

Results

Azabicyclic aryl amides synthesized using this compound act as α7 nicotinic acetylcholine receptor agonists . These receptors are implicated in various neurological disorders, making these compounds potentially useful in therapeutic applications .

4. Use in Synthesis of Azabicyclic Aryl Amides

Application

6-Benzyloxy-1H-indazole-3-carboxylic acid is used as a reagent to synthesize azabicyclic aryl amides .

Results

Azabicyclic aryl amides synthesized using this compound act as α7 nicotinic acetylcholine receptor agonists . These receptors are implicated in various neurological disorders, making these compounds potentially useful in therapeutic applications .

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, not getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

6-phenylmethoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(19)14-12-7-6-11(8-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPCEKWXGCHLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680038
Record name 6-(Benzyloxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxy-1H-indazole-3-carboxylic acid

CAS RN

865887-11-2
Record name 6-(Benzyloxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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